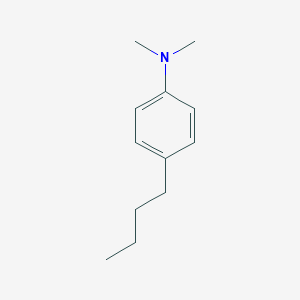

4-butyl-N,N-dimethylaniline

Vue d'ensemble

Description

4-tert-Butyl-N,N-dimethylaniline is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . It is employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides .

Synthesis Analysis

4-tert-Butyl-N,N-dimethylaniline is produced commercially by the reaction of p-tert-butyltoluene with dimethylamine in the presence of a catalyst. The reaction proceeds via alkylation of the amine, which is facilitated by the presence of the tert-butyl group.Molecular Structure Analysis

The molecular formula of 4-tert-Butyl-N,N-dimethylaniline is C12H19N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

4-tert-Butyl-N,N-dimethylaniline is an efficient polymerization accelerator . It has been employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides .Physical And Chemical Properties Analysis

4-tert-Butyl-N,N-dimethylaniline has a molecular weight of 177.29 g/mol . Its physical state is a liquid with a density of 0.906 g/mL at 25 °C (lit.) . The boiling point is 250-253 °C (lit.) .Applications De Recherche Scientifique

Chemical Structure and Properties

“4-butyl-N,N-dimethylaniline”, also known as “N,N-Dimethyl-4-t-butylbenzeneamine”, is a chemical compound with the formula C12H19N and a molecular weight of 177.2860 . It is a liquid at room temperature with a refractive index of n20/D 1.529 (lit.) , a boiling point of 250-253 °C (lit.) , and a density of 0.906 g/mL at 25 °C (lit.) .

Organic Synthesis

This compound is widely used in scientific research, particularly in the field of organic synthesis. Its unique properties make it ideal for various applications, including the synthesis of complex organic molecules.

Pharmaceutical Development

In the pharmaceutical industry, “4-butyl-N,N-dimethylaniline” is used in the development of new drugs. Its chemical structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Polymerization Accelerator

“4-butyl-N,N-dimethylaniline” is an efficient polymerization accelerator . It can be used to speed up the polymerization process, which is crucial in the production of various types of polymers.

Free-Radical/Cationic Hybrid Photopolymerizations

This compound was employed as an amine initiator during free-radical/cationic hybrid photopolymerizations of acrylates and epoxides . This process is important in the production of certain types of polymers and resins.

Oxidative Coupling Reactions

“4-butyl-N,N-dimethylaniline” has been used in potassium iodide catalyzed oxidative coupling reactions with indole . This type of reaction is important in the synthesis of complex organic compounds.

Mécanisme D'action

Target of Action

4-Butyl-N,N-dimethylaniline primarily targets enzymes involved in the polymerization process, particularly those that catalyze free-radical and cationic hybrid photopolymerizations. These enzymes play a crucial role in initiating and propagating polymer chains, making them essential for the synthesis of various polymers .

Mode of Action

The compound acts as an amine initiator, interacting with the active sites of the target enzymes. This interaction facilitates the formation of free radicals or cations, which then initiate the polymerization process. The presence of the butyl group enhances the compound’s ability to stabilize the reactive intermediates, thereby increasing the efficiency of the polymerization .

Biochemical Pathways

4-Butyl-N,N-dimethylaniline affects the biochemical pathways involved in polymer synthesis. By initiating free-radical and cationic polymerizations, it influences the pathways that lead to the formation of polymer chains. These pathways involve a series of reactions where monomers are added sequentially to the growing polymer chain, resulting in the formation of long-chain polymers .

Pharmacokinetics

The pharmacokinetics of 4-butyl-N,N-dimethylaniline, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. The compound is likely absorbed through the skin and mucous membranes due to its lipophilic nature. It is distributed throughout the body, with a preference for fatty tissues. Metabolism primarily occurs in the liver, where it undergoes N-demethylation and hydroxylation. The metabolites are then excreted via the kidneys .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-butyl-N,N-dimethylaniline. Higher temperatures generally increase the rate of polymerization, while extreme pH levels can affect the stability of the compound. The presence of inhibitors or other reactive chemicals can also impact the efficiency of the polymerization process .

Safety and Hazards

4-tert-Butyl-N,N-dimethylaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using only in an area provided with appropriate exhaust ventilation .

Propriétés

IUPAC Name |

4-butyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCNYQIIQZWBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00310616 | |

| Record name | 4-butyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13330-29-5 | |

| Record name | NSC229364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-butyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00310616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)

![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)